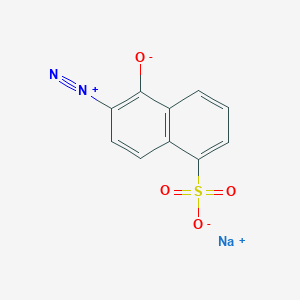

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate

Overview

Description

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, with the chemical formula C10H6NNaO4S, has the CAS number 2657-00-3 . It appears as a white to off-white powder with no odor . The basic structure of this compound consists of a naphthalene ring with a sulfonate group attached to it, as well as a diazonium group and an oxidonaphthalene group .

Molecular Structure Analysis

The molecular structure of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate consists of a naphthalene ring with a sulfonate group attached to it, as well as a diazonium group and an oxidonaphthalene group . The molecular weight is 274.23 .Chemical Reactions Analysis

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used as a reagent in chemical analysis . Its purpose in this field involves its ability to react with certain compounds and produce a color change, which can be used to determine the presence or concentration of those compounds .Physical And Chemical Properties Analysis

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is soluble in water . It has a density of 1.73 at 20℃ .Scientific Research Applications

Application 1: Synthesis and Reactivity of Zerovalent Iron Nanoparticles

- Summary of the Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used in the synthesis of zerovalent iron nanoparticles. These nanoparticles are prepared by reducing FeCl3 in THF using Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate as a reducing agent .

- Methods of Application: The Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is reacted with FeCl3 in THF to produce iron nanoparticles. The size of these nanoparticles is around 2.3 ± 0.3 nm .

- Results or Outcomes: The resulting iron nanoparticles can be reacted with iodine in the presence of selected ligands to produce four novel, single-crystalline iron compounds .

Application 2: Preparation of Sodium Sulfinates

- Summary of the Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used in the preparation of sodium sulfinates, which are versatile building blocks for preparing many valuable organosulfur compounds .

- Methods of Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .

- Results or Outcomes: The use of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate has led to substantial progress in the synthesis of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones .

Application 3: Photosensitive Material Research

- Summary of the Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used in the research of photosensitive materials . Photosensitive materials change their physical properties in response to light exposure. This compound can be used to introduce diazonium and sulfonate moieties into different molecules, making it a versatile platform for creating photosensitive materials .

- Methods of Application: The specific methods of application can vary depending on the type of photosensitive material being researched. Typically, Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used as a reagent in organic synthesis .

- Results or Outcomes: The outcomes of this research can lead to the development of new photosensitive materials with improved properties. However, the specific results can vary depending on the research .

Application 4: Safety and Handling Research

- Summary of the Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is a compound that requires careful handling due to its potential hazards . Research is conducted to understand its safety and handling requirements better .

- Methods of Application: This involves studying the compound’s properties and reactions under various conditions .

- Results or Outcomes: The results of this research can lead to improved safety guidelines and procedures for handling Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate .

Application 5: Photosensitive Material Research

- Summary of the Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used in the research of photosensitive materials . Photosensitive materials change their physical properties in response to light exposure. This compound can be used to introduce diazonium and sulfonate moieties into different molecules, making it a versatile platform for creating photosensitive materials .

- Methods of Application: The specific methods of application can vary depending on the type of photosensitive material being researched. Typically, Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is used as a reagent in organic synthesis .

- Results or Outcomes: The outcomes of this research can lead to the development of new photosensitive materials with improved properties. However, the specific results can vary depending on the research .

Application 6: Safety and Handling Research

- Summary of the Application: Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is a compound that requires careful handling due to its potential hazards . Research is conducted to understand its safety and handling requirements better .

- Methods of Application: This involves studying the compound’s properties and reactions under various conditions .

- Results or Outcomes: The results of this research can lead to improved safety guidelines and procedures for handling Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate .

Safety And Hazards

properties

IUPAC Name |

sodium;6-diazonio-5-oxidonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S.Na/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJAPPICTSANGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041178 | |

| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate | |

CAS RN |

2657-00-3 | |

| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0B8Q99QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)